N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
CAS No.: 2034369-70-3
VCID: VC7691490
Molecular Formula: C14H12N4O3
Molecular Weight: 284.275
* For research use only. Not for human or veterinary use.

Description |
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound with potential applications in pharmaceutical and chemical research. This compound features a fusion of furan, pyrazine, and isoxazole rings, which are known for their bioactive properties. Its structure suggests potential utility in drug discovery due to the combination of aromatic and heteroaromatic systems. SynthesisThe synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multistep reactions:
These steps are optimized to ensure high yields and purity. Biological SignificanceThe compound's structure suggests several potential biological activities:
Analytical CharacterizationThe compound can be characterized using advanced analytical techniques:
Research FindingsStudies on similar compounds indicate promising pharmacological profiles:
ApplicationsGiven its structure, this compound has potential applications in:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 2034369-70-3 | ||||||||
Product Name | N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide | ||||||||
Molecular Formula | C14H12N4O3 | ||||||||
Molecular Weight | 284.275 | ||||||||
IUPAC Name | N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | ||||||||
Standard InChI | InChI=1S/C14H12N4O3/c1-9-7-10(18-21-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,17,19) | ||||||||
Standard InChIKey | UQEBQKCODUXJBK-UHFFFAOYSA-N | ||||||||
SMILES | CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 119105852 | ||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume